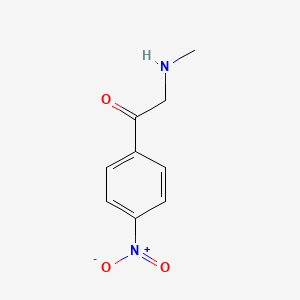
1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C19H32BNO6 . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular biology.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate include other pyrrolidine derivatives and boron-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate lies in its combination of tert-butyl, ethyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C18H32BNO6 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H32BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h12-13H,9-11H2,1-8H3 |
InChI Key |
GXXAAMRYTKCWND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


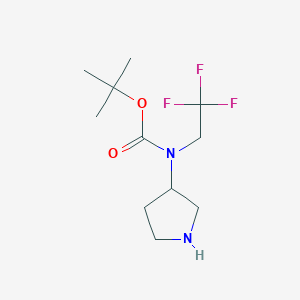
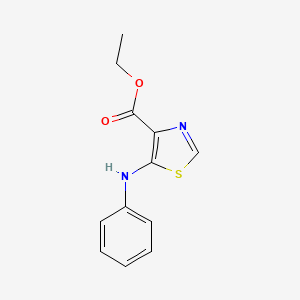
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
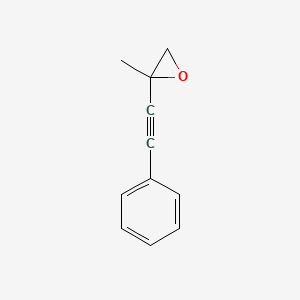
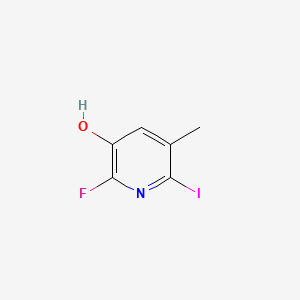
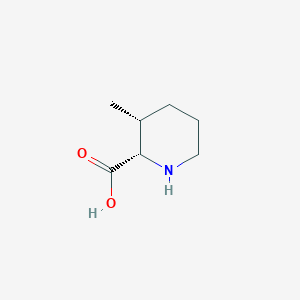
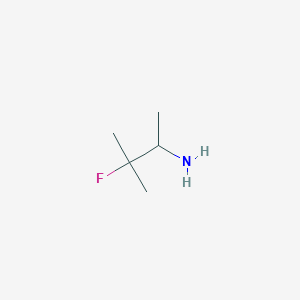
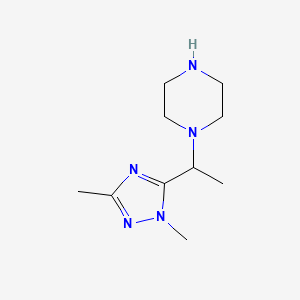
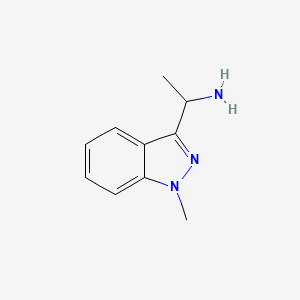

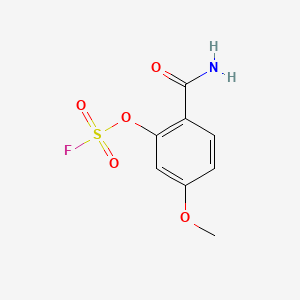

![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
